N-benzyl-4-[2-(1-{4-nitrophenyl}ethylidene)hydrazino]-4-oxobutanamide
N-benzyl-4-[2-(1-{4-nitrophenyl}ethylidene)hydrazino]-4-oxobutanamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1019691
InChI:
InChI=1S/C19H20N4O4/c1-14(16-7-9-17(10-8-16)23(26)27)21-22-19(25)12-11-18(24)20-13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,20,24)(H,22,25)/b21-14-
SMILES:
CC(=NNC(=O)CCC(=O)NCC1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula:
C19H20N4O4
Molecular Weight:
368.4 g/mol
N-benzyl-4-[2-(1-{4-nitrophenyl}ethylidene)hydrazino]-4-oxobutanamide
CAS No.:
Cat. No.: VC1019691
Molecular Formula: C19H20N4O4
Molecular Weight: 368.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20N4O4 |
|---|---|
| Molecular Weight | 368.4 g/mol |
| IUPAC Name | N-benzyl-N//'-[(Z)-1-(4-nitrophenyl)ethylideneamino]butanediamide |
| Standard InChI | InChI=1S/C19H20N4O4/c1-14(16-7-9-17(10-8-16)23(26)27)21-22-19(25)12-11-18(24)20-13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,20,24)(H,22,25)/b21-14- |
| Standard InChI Key | PMKRWOYVEVMTDE-STZFKDTASA-N |
| Isomeric SMILES | C/C(=N/NC(=O)CCC(=O)NCC1=CC=CC=C1)/C2=CC=C(C=C2)[N+](=O)[O-] |
| SMILES | CC(=NNC(=O)CCC(=O)NCC1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
| Canonical SMILES | CC(=NNC(=O)CCC(=O)NCC1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator